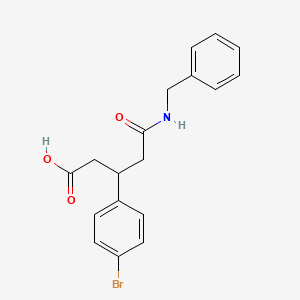

5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid, also known as BzATP, is a purinergic receptor agonist that has been extensively studied for its potential applications in scientific research. This compound is a potent activator of P2X receptors, which are ion channels that play important roles in various physiological processes, including neurotransmission, muscle contraction, and immune function.

Scientific Research Applications

Design and Synthesis of Carboxylic Acid Derivatives

One application involves the design and synthesis of carboxylic acid derivatives, including "5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid," as histone deacetylase (HDAC) inhibitors and cytotoxic agents. These compounds were tested for their cytotoxic effect on human tumor cell lines, showing significant inhibitory activity. This research highlights their potential in cancer therapy, particularly against non-small cell lung cancer and hepatocellular carcinoma (HepG2) (Abdel-Atty et al., 2014).

Transformations in Organic Chemistry

Another application is seen in the transformations of certain precursors into novel compounds. For instance, 5-(Benzotriazolyl)-substituted 3,4-dihydropyrid-2-ones were obtained by condensation with benzyl or aryl amines, showcasing a method for synthesizing pyrid-2-one derivatives and exploring nitrogen elimination reactions (Katritzky & Shcherbakova, 1996).

Exploration of Crystallization-induced Asymmetric Transformation

Research into the crystallization-induced asymmetric transformation of related compounds has led to the preparation of high purity γ-oxo-α-amino acids. These compounds, upon reduction, form stable products useful in the synthesis of complex molecules, illustrating the application in asymmetric synthesis and structural determination (Berkeš et al., 2004).

Synthesis of Unnatural Amino Acids

The synthesis of novel amino acids for use in peptidomimetics and combinatorial chemistry has also been explored. For example, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) was synthesized as a building block for pseudopeptide synthesis, showcasing the versatility of benzylamino compounds in developing novel structures for pharmaceutical applications (Pascal et al., 2000).

Corrosion Inhibition Studies

Additionally, oxadiazole derivatives, including those related to "5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid," have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. This demonstrates the compound's application in industrial settings, providing a method to protect metals from corrosion (Kalia et al., 2020).

properties

IUPAC Name |

5-(benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c19-16-8-6-14(7-9-16)15(11-18(22)23)10-17(21)20-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQRKLHXGODAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(CC(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2592446.png)

![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2592448.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2592449.png)

![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2592452.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2592453.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2592454.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2592455.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)

![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592460.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2592463.png)